

Physicochemical properties of 4-Hydroxy-8-methoxyquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-8-methoxyquinoline

Cat. No.: B1267725

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **4-Hydroxy-8-methoxyquinoline**

Abstract

4-Hydroxy-8-methoxyquinoline is a heterocyclic organic compound belonging to the quinoline family, a class of molecules recognized as a "privileged structure" in medicinal chemistry. Its scaffold is present in numerous natural products and synthetic compounds with a wide array of biological activities. The unique arrangement of a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a nitrogen atom within the bicyclic aromatic system imparts specific physicochemical properties that are critical for its interaction with biological targets. This guide provides a comprehensive analysis of these properties, detailing the compound's synthesis, structural characteristics, and analytical validation. We will explore the causality behind experimental choices and provide field-proven insights into its characterization, offering a foundational resource for its application in drug discovery and development.

Molecular Identity and Tautomerism

4-Hydroxy-8-methoxyquinoline (CAS: 21269-34-1) possesses the molecular formula $C_{10}H_9NO_2$ and a molecular weight of 175.18 g/mol. [1] A crucial aspect of its chemistry is the existence of keto-enol tautomerism. The molecule exists in equilibrium between the 4-hydroxyquinoline (enol) form and its tautomer, 8-methoxyquinolin-4(1H)-one (keto form). While often depicted as the hydroxyquinoline, the quinolone (keto) form is believed to predominate in

many conditions, which significantly influences its hydrogen bonding capacity, acidity, and reactivity.^[2] This equilibrium is fundamental to its biological activity and must be considered during analytical characterization and screening.

Synthesis via Conrad-Limpach Cyclization

The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach reaction.^[2]^[3] This robust method involves two key stages: the initial condensation of an aniline with a β -ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the quinolone ring system. The choice of an inert, high-boiling solvent like Dowtherm A or mineral oil is critical in the second step to achieve high yields by ensuring a consistent reaction temperature (around 250 °C) and preventing sublimation or degradation of the intermediate.^[2]^[4]

Experimental Protocol: Synthesis of 4-Hydroxy-8-methoxyquinoline

This protocol is adapted from established Conrad-Limpach procedures for structurally similar compounds.^[4]

Step 1: Formation of the Enamine Intermediate

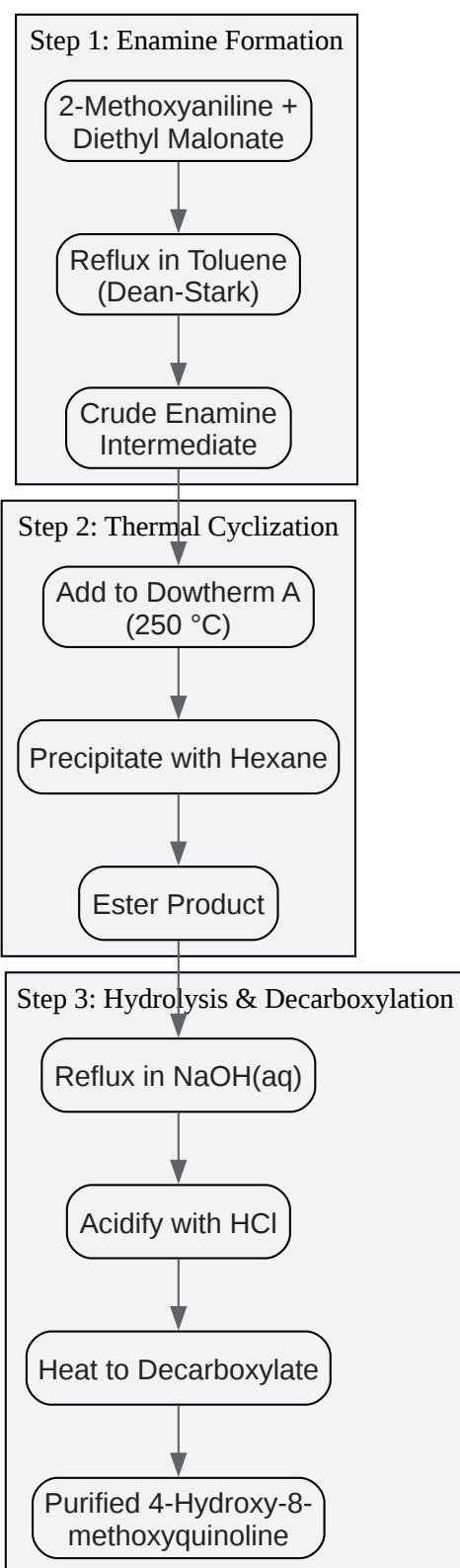
- To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-methoxyaniline (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.
- Heat the mixture to reflux (approx. 110-120 °C). The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.
- Continue refluxing until the theoretical amount of water has been collected (typically 4-6 hours), indicating the completion of the condensation reaction.
- Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, is used in the next step without further purification.

Step 2: Thermal Cyclization

- In a separate three-neck flask equipped with a mechanical stirrer, a condenser, and a thermometer, pre-heat a high-boiling inert solvent such as Dowtherm A to 250 °C.
- Add the crude enamine intermediate from Step 1 dropwise to the hot solvent with vigorous stirring. This controlled addition is crucial to manage the evolution of ethanol and prevent excessive foaming.
- Maintain the reaction temperature at 250 °C for 1-2 hours after the addition is complete to ensure full cyclization.
- Cool the reaction mixture to below 100 °C and dilute with a large volume of an aliphatic hydrocarbon solvent like hexane or pentane to precipitate the product.
- Collect the resulting solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. The product is the ethyl ester of **4-hydroxy-8-methoxyquinoline-3-carboxylic acid**.

Step 3: Hydrolysis and Decarboxylation

- Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution and heat to reflux for 4-6 hours to facilitate hydrolysis.
- Cool the solution in an ice bath and acidify to approximately pH 2-3 with concentrated hydrochloric acid. This will precipitate the **4-hydroxy-8-methoxyquinoline-3-carboxylic acid**.
- Collect the solid by filtration and wash with cold water.
- To achieve decarboxylation, heat the carboxylic acid solid above its melting point (typically in a high-boiling solvent or neat) until gas evolution (CO₂) ceases.
- The resulting crude **4-Hydroxy-8-methoxyquinoline** can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.



[Click to download full resolution via product page](#)

Caption: Workflow for the Conrad-Limpach synthesis of **4-Hydroxy-8-methoxyquinoline**.

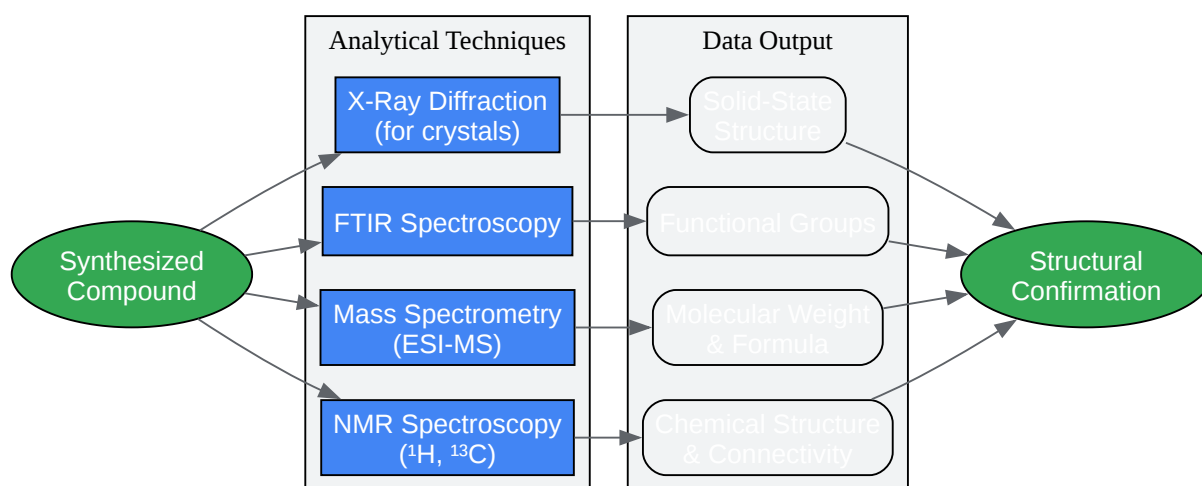
Core Physicochemical Properties

The interplay of the aromatic rings, the electron-donating methoxy group, and the hydrogen-bonding capable hydroxyl group dictates the compound's physicochemical profile. These properties are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics in a drug development context.

Property	Value / Description	Source / Rationale
CAS Number	21269-34-1	[1]
Molecular Formula	C ₁₀ H ₉ NO ₂	[1]
Molecular Weight	175.18 g/mol	[1]
Physical Form	Solid	[1]
Melting Point	Predicted: >220 °C	Based on related structures like 4-Hydroxy-8-methoxy-2-methylquinoline (222 °C)[5] and 4-Hydroxy-8-methoxyquinolin-2(1H)-one (245-248 °C).[6]
Solubility	Low in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, methanol), and aqueous acidic/alkaline solutions.	Inferred from the structure and data on parent quinolines.[6][7] The phenolic hydroxyl and basic nitrogen allow for salt formation, enhancing solubility in acidic and basic media.
Acidity (pKa)	Predicted: ~4.5-5.5 (quinolinium N-H) and ~9.0-10.0 (phenolic O-H)	Estimated based on parent 4-hydroxyquinoline (pKa ~2.2, 11.3)[8] and 8-hydroxyquinoline (pKa ~9.9). The methoxy group's electron-donating effect will slightly alter these values. Experimental determination via potentiometric titration is recommended.[9]
Lipophilicity (LogP)	Predicted (XLogP3-AA): ~1.9	Based on the value for the closely related 8-Methoxy-2-methylquinolin-4-ol.[10] This moderate lipophilicity is often favorable for oral bioavailability.

Analytical Characterization & Protocols

Rigorous analytical characterization is required to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and spectrometric techniques provides a complete profile.



[Click to download full resolution via product page](#)

Caption: General workflow for the analytical characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise chemical structure and connectivity of the molecule.

- ¹H NMR Spectroscopy Protocol:
 - Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to observe the exchangeable hydroxyl proton.
 - Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

- Expected Spectrum:
 - Aromatic Protons (6.5-8.5 ppm): Expect complex multiplets for the protons on the quinoline ring system.
 - Methoxy Protons (~3.8-4.0 ppm): A sharp singlet integrating to 3 protons.
 - Vinyl Proton (~6.0-6.5 ppm): A singlet for the proton at the C3 position.
 - Hydroxyl Proton (>10 ppm): A broad singlet for the acidic OH proton, which will disappear upon addition of a drop of D₂O.
- ¹³C NMR Spectroscopy Protocol:
 - Sample Preparation: Use the same sample prepared for ¹H NMR.
 - Acquisition: Acquire a proton-decoupled ¹³C spectrum.
 - Expected Spectrum:
 - Carbonyl Carbon (~170-180 ppm): Signal corresponding to the C4-O carbon in its quinolone tautomer.
 - Aromatic Carbons (110-150 ppm): Multiple signals for the carbons of the bicyclic ring.
 - Methoxy Carbon (~55-60 ppm): A signal for the -OCH₃ carbon.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental formula.

- Electrospray Ionization (ESI-MS) Protocol:
 - Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in methanol or acetonitrile with 0.1% formic acid to promote ionization.
 - Acquisition: Infuse the solution into an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Acquire in positive ion mode.

- Expected Spectrum: The primary ion observed will be the protonated molecule $[M+H]^+$ at m/z 176.06. High-resolution analysis should confirm the elemental formula $C_{10}H_{10}NO_2^+$.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

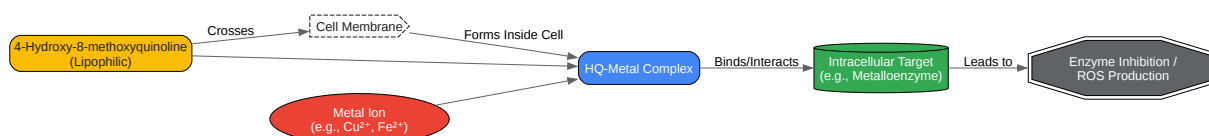
- FTIR (KBr Pellet) Protocol:
 - Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
 - Acquisition: Acquire the spectrum from 4000 to 400 cm^{-1} .
 - Expected Spectrum:
 - O-H Stretch (3200-3500 cm^{-1}): A broad band indicating the hydroxyl group.
 - C-H Stretch (aromatic) (~3000-3100 cm^{-1}): Sharp peaks.
 - C=O Stretch (~1650-1670 cm^{-1}): A strong absorption from the quinolone tautomer.
 - C=C and C=N Stretches (1500-1620 cm^{-1}): Multiple sharp bands characteristic of the aromatic quinoline ring.
 - C-O Stretch (~1200-1250 cm^{-1}): A strong band for the aryl-ether methoxy group.

Biological Significance and Therapeutic Potential

The 8-hydroxyquinoline (8-HQ) scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.^{[11][12]} The primary mechanism underlying these activities is its function as a potent bidentate chelating agent for various divalent and trivalent metal ions (e.g., $Fe^{2+/3+}$, Cu^{2+} , Zn^{2+}).^[11]

The biological activity of **4-Hydroxy-8-methoxyquinoline** is predicated on this same principle. By chelating essential metal ions, it can disrupt critical enzymatic processes within pathogenic cells or cancer cells, leading to their demise. For example, in an anticancer context, 8-HQ

derivatives can complex with intracellular copper, transport it into cancer cells, and catalyze the formation of cytotoxic reactive oxygen species (ROS), inducing apoptosis.[13] The methoxy and hydroxyl substituents on the quinoline ring finely tune the molecule's lipophilicity and electronic properties, thereby modulating its cell permeability, chelation strength, and overall biological efficacy.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxy-8-methoxyquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. biosynce.com [biosynce.com]
- 7. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]
- 10. 8-Methoxy-2-methylquinolin-4-ol | C₁₁H₁₁NO₂ | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physicochemical properties of 4-Hydroxy-8-methoxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267725#physicochemical-properties-of-4-hydroxy-8-methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com